molecular formula C15H21NO5 B13955549 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine CAS No. 64039-12-9

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Cat. No.: B13955549
CAS No.: 64039-12-9
M. Wt: 295.33 g/mol
InChI Key: UORGSXHQIIXQJV-UHFFFAOYSA-N
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Description

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a 3-methyl group and a 3,4,5-trimethoxybenzoyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of a base. The reaction proceeds through nucleophilic acyl substitution, where the nitrogen atom of morpholine attacks the carbonyl carbon of the benzoyl chloride, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the morpholine ring and the presence of the 3,4,5-trimethoxybenzoyl group

Properties

CAS No.

64039-12-9

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(3-methylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C15H21NO5/c1-10-9-21-6-5-16(10)15(17)11-7-12(18-2)14(20-4)13(8-11)19-3/h7-8,10H,5-6,9H2,1-4H3

InChI Key

UORGSXHQIIXQJV-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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